4-Bromo-2-sulfanylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNJGPZUGQGIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586526 | |
| Record name | 4-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116209-30-4 | |
| Record name | 4-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 4 Bromo 2 Sulfanylbenzoic Acid
Established Synthetic Routes and Reaction Mechanisms for 4-Bromo-2-sulfanylbenzoic Acid
The synthesis of this compound can be approached through various pathways, which are broadly categorized into direct functionalization of a pre-existing ring or the construction of the target molecule from a strategically chosen precursor.
Direct and Indirect Functionalization Strategies
Direct functionalization typically involves introducing a substituent onto a simpler benzoic acid framework. Conversely, indirect methods build the molecule from precursors where key functionalities are already in place or are introduced via multi-step sequences.
Direct Bromination: One potential direct route is the electrophilic bromination of 2-sulfanylbenzoic acid. In this reaction, the sulfanyl (B85325) (-SH) and carboxyl (-COOH) groups exhibit competing directing effects. The sulfanyl group is an ortho-, para-director, while the carboxyl group is a meta-director. The bromination would likely yield a mixture of isomers, including the desired 4-bromo product alongside others, necessitating chromatographic separation.
Indirect Synthesis via Diazotization: A more controlled and widely applicable indirect method begins with a substituted aniline (B41778) precursor, such as 4-bromo-2-aminobenzoic acid. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. This reactive intermediate can then be treated with a sulfur-containing reagent, like potassium ethyl xanthate followed by hydrolysis, to install the sulfanyl group at the 2-position, yielding the target compound. This strategy offers better regiochemical control compared to direct bromination.
Precursor-Based Synthesis Approaches
These syntheses utilize starting materials that already possess the bromine atom and the benzoic acid backbone, requiring only the introduction of the sulfanyl group, or vice-versa.
From 2,4-Dibromobenzoic Acid: A plausible route involves the nucleophilic aromatic substitution on 2,4-dibromobenzoic acid. The bromine atom at the C-2 position is activated by the ortho-carboxyl group, making it more susceptible to substitution by a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S). Careful control of reaction conditions is necessary to achieve selective substitution at the desired position.
From 4-Bromo-2-chlorobenzoic Acid: Another approach starts with 4-bromo-2-chlorobenzoic acid. The chloro group can be displaced by a sulfur nucleophile under appropriate conditions, often requiring heat or catalysis, to form this compound.
The following table summarizes these precursor-based approaches.
Table 1: Precursor-Based Synthetic Approaches to this compound
| Starting Material | Key Reagents | Reaction Type | Description |
|---|---|---|---|
| 4-Bromo-2-aminobenzoic acid | 1. NaNO₂, HCl2. K-ethylxanthate3. H₃O⁺/OH⁻ | Diazotization followed by Sandmeyer-type reaction | The amino group is converted to a diazonium salt, which is then substituted with a xanthate that hydrolyzes to the desired sulfanyl group. |
| 2,4-Dibromobenzoic acid | NaSH or Na₂S | Nucleophilic Aromatic Substitution (SNAr) | The more activated bromine at C-2 is displaced by a sulfur nucleophile. |
Derivatization and Functional Group Interconversions involving the this compound Moiety
The presence of three distinct functional groups on the this compound scaffold allows for a wide array of chemical transformations, making it a versatile building block in organic synthesis.
Modifications at the Carboxyl Group
The carboxylic acid functionality is a prime site for modification, enabling the synthesis of various derivatives.
Esterification: The carboxyl group readily undergoes esterification when reacted with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like sulfuric acid. google.comcolostate.edu
Amide Formation: Conversion to amides can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can directly facilitate amide bond formation. nih.gov
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, forming (4-bromo-2-sulfanylphenyl)methanol.
Table 2: Reactions at the Carboxyl Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester |
| Amide Formation | 1. SOCl₂2. R₂NH | Amide |
| Amide Formation | R₂NH, Coupling Agent (e.g., HATU) | Amide |
Transformations of the Sulfanyl Group (e.g., Disulfide Bond Formation)
The nucleophilic and redox-active sulfanyl group is involved in several important transformations.
Disulfide Bond Formation: A characteristic reaction of thiols is their oxidation to form disulfides. Mild oxidizing agents or even atmospheric oxygen can induce the coupling of two molecules of this compound to yield 2,2'-disulfanediylbis(4-bromobenzoic acid). This reaction is reversible, and the disulfide can be reduced back to the thiol.
S-Alkylation: The thiol can act as a nucleophile, reacting with alkyl halides in the presence of a base to form thioethers (sulfides). For example, reaction with methyl iodide would yield 4-bromo-2-(methylthio)benzoic acid. Palladium-catalyzed reactions with alcohols can also achieve S-alkylation. rsc.org
Oxidation: The sulfur atom can be oxidized to higher oxidation states. Treatment with controlled amounts of an oxidizing agent like hydrogen peroxide (H₂O₂) can produce the corresponding sulfoxide. Stronger oxidation yields the sulfone, 4-bromo-2-(sulfonyl)benzoic acid. bldpharm.com
Table 3: Reactions at the Sulfanyl Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Disulfide Formation | O₂ or mild oxidant (e.g., I₂) | Disulfide |
| S-Alkylation | R-X, Base | Thioether |
| Oxidation (to Sulfoxide) | H₂O₂ (controlled) | Sulfoxide |
Reactivity of the Bromine Substituent
The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): While challenging, the bromine can be displaced by potent nucleophiles under forcing conditions (high temperature and pressure) or if additional activating groups are present on the ring. researchgate.net
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly suitable for a variety of palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid introduces a new C-C bond, yielding biaryl or styrenyl derivatives. google.com
Sonogashira Coupling: Coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst installs an alkynyl substituent. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling with a primary or secondary amine.
Table 4: Reactions at the Bromine Substituent
| Reaction Name | Reagents | Product Feature |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl or vinyl group at C-4 |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) catalyst, Base | Alkynyl group at C-4 |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino group at C-4 |
Green Chemistry Principles in the Synthesis of Derivatives
The synthesis of derivatives from parent compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on creating safer, more efficient, and less wasteful synthetic routes. Research into the synthesis of related sulfur-containing compounds and substituted benzoic acids highlights several key green chemistry approaches.
One prominent green strategy involves the use of environmentally benign solvents, with water being a preferred medium. For instance, the synthesis of benzimidazoles and benzothiazoles, which can be derived from reactions involving 2-aminothiophenol (B119425) and aromatic aldehydes, has been successfully achieved in water using β-cyclodextrin as a recoverable and reusable catalyst. researchgate.net This approach avoids the use of volatile and often toxic organic solvents. Similarly, polyethylene (B3416737) glycol (PEG) has been employed as a green reaction medium for the synthesis of various heterocyclic compounds. researchgate.net
Another key principle is the use of solvent-free reaction conditions, which can be coupled with techniques like microwave irradiation to accelerate reaction times and improve yields. The condensation reaction between 2-aminothiophenol and various benzoic acid derivatives to form 2-substituted benzothiazoles has been efficiently conducted under solvent-free, solid-phase conditions using molecular iodine. mdpi.com This method is noted for being economical and significantly faster than traditional approaches. mdpi.com Microwave-assisted synthesis, often without a solvent, has also proven effective for preparing benzothiazole (B30560) derivatives from ortho-aminothiophenol and fatty acids, using P₄S₁₀ as a catalyst, completing the reaction in minutes with high yields. mdpi.com
The selection of reagents and catalysts is also critical. A transition-metal-free, one-pot method for converting substituted 2-iodo/2-nitro benzoic acids into anilines utilizes tosyl azide, which is noted for being more stable, cheaper, and easier to handle than many alternatives. rsc.org This method is described as environmentally benign and suitable for large-scale preparation. rsc.org The development of reusable heterogeneous catalysts, such as sulfonated reduced graphene oxide (SA-rGO), for the oxidation of benzaldehydes to benzoic acids, also aligns with green principles by simplifying product purification and allowing for catalyst recycling over multiple cycles. rsc.org
These examples demonstrate a clear trend towards adopting greener synthetic pathways for derivatives of complex aromatic acids. The focus is on enhancing efficiency while minimizing waste and hazard, crucial for both laboratory-scale research and potential industrial application.
Scalability and Industrial Considerations for Related Compounds
The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a host of practical challenges. Key considerations include cost-effectiveness, process safety, efficiency, and the scalability of the chosen methodology. The synthesis of structurally related substituted benzoic acids provides valuable insights into these industrial considerations.
A notable example is the practical, large-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate for a class of SGLT2 inhibitors. thieme-connect.com A developed six-step process, starting from inexpensive and readily available dimethyl terephthalate, was successfully scaled up to produce 70 kg batches with a total yield of 24%. thieme-connect.com This process involved optimizing each step, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating that complex multi-step syntheses can be made viable for large-scale production through careful process development. thieme-connect.com A key optimization was a salt-forming step of an intermediate which not only aided purification but also significantly reduced the formation of a dibromo impurity. thieme-connect.com
Catalysis plays a pivotal role in industrial synthesis. Liquid-phase oxidation using a composite catalyst containing cobalt and manganese salts is a patented method for producing halogenated benzoic acids from substituted alkylbenzenes. google.com This method operates at moderate temperatures and pressures, offering high conversion rates and yields, making it more energy-efficient than older vapor-phase oxidation processes. google.com The use of heterogeneous catalysts is particularly attractive for industrial applications due to their ease of separation and potential for reuse. The gram-scale synthesis of benzoic acid using a graphene oxide-based solid acid catalyst showcases this advantage, with the catalyst demonstrating effective reusability over eight cycles. rsc.org
Furthermore, the recovery and reuse of reagents and solvents are critical for making a process "green" and economically viable on an industrial scale. hymasynthesis.com Processes that are designed to minimize waste by incorporating such recovery steps are increasingly favored. hymasynthesis.com The choice of starting materials is also fundamental; basing a synthesis on commercially available and inexpensive raw materials is a prerequisite for any industrially feasible process. thieme-connect.comhymasynthesis.com
The data below summarizes key aspects of scalable syntheses for related compounds, highlighting the yields, scale, and conditions that are relevant for industrial production.
Table 1: Industrial Process Parameters for Related Benzoic Acid Derivatives
| Compound | Starting Material | Scale | Key Process Features | Overall Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Dimethyl terephthalate | ~70 kg/batch | Six-step synthesis (nitration, hydrolysis, hydrogenation, esterification, bromination, diazotization) | 24% | thieme-connect.com |
| Halogenated Benzoic Acids | Substituted alkylbenzenes | Industrial | Liquid-phase catalytic oxidation with Co/Mn salts; O₂ as oxidant | High | google.com |
| Benzoic Acid | Benzaldehyde | 100 mmol (10 g) | Oxidation with H₂O₂ using a reusable graphene oxide catalyst | High | rsc.org |
This table provides a snapshot of the practical achievements in scaling up the production of complex benzoic acid derivatives, underscoring the importance of process optimization, catalysis, and cost-effective starting materials.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Sulfanylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Sulfanylbenzoic Acids
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of a substituted benzoic acid provides a wealth of information about the electronic environment of the protons on the aromatic ring and the substituent groups. For a compound like 4-bromo-2-sulfanylbenzoic acid, the aromatic region of the spectrum is of particular interest. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, as well as the electron-donating and shielding effects of the sulfanyl (B85325) group.
In related compounds such as 4-mercaptobenzoic acid, the aromatic protons typically appear as two doublets in the region of 7.0-8.0 ppm. chemicalbook.comrsc.org For instance, in 4-((2-hydroxyethyl)thio)benzoic acid, the aromatic protons are observed as multiplets between 7.34 and 8.04 ppm. rsc.org Similarly, the ¹H NMR spectrum of 4-bromobenzoic acid shows multiplets for the aromatic protons around 7.77-8.42 ppm. chemicalbook.comrsc.org In the case of 4-bromo-2-fluorobenzoic acid, the aromatic protons are found in the range of 7.0-8.0 ppm. chemicalbook.com The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be solvent-dependent. rsc.orgdocbrown.info The sulfanyl proton also gives rise to a singlet, though its chemical shift can vary.
Based on these related structures, the expected ¹H NMR spectral data for this compound would feature distinct signals for the three aromatic protons and the acidic protons of the carboxyl and sulfanyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds
| Compound | Aromatic Protons (ppm) | Carboxyl Proton (ppm) | Other Protons (ppm) |
|---|---|---|---|
| 4-Mercaptobenzoic Acid chemicalbook.comrsc.org | 7.0 - 8.0 (m) | > 10 (br s) | - |
| 4-Bromobenzoic Acid chemicalbook.comrsc.org | 7.77 - 8.42 (m) | > 10 (br s) | - |
| 4-Bromo-2-fluorobenzoic Acid chemicalbook.com | 7.0 - 8.0 (m) | > 10 (br s) | - |
| This compound (Predicted) | ~7.0 - 8.2 (m) | > 10 (br s) | Sulfanyl-H (variable) |
Data is compiled from various sources and predicted values are based on analogous structures.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. The carboxyl carbon typically appears in the downfield region of the spectrum, usually between 165 and 180 ppm.
For 4-mercaptobenzoic acid, the aromatic carbons show signals in the range of 125-140 ppm, with the carboxyl carbon appearing around 167 ppm. chemicalbook.com In 4-bromobenzoic acid, the aromatic carbons are observed between 128 and 133 ppm, while the carboxyl carbon is at approximately 166.5 ppm. rsc.orgchemicalbook.com The carbon attached to the bromine atom (C-Br) would have a chemical shift influenced by the halogen's electronegativity.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Aromatic Carbons (ppm) | Carboxyl Carbon (ppm) |
|---|---|---|
| 4-Mercaptobenzoic Acid chemicalbook.com | 125 - 140 | ~167 |
| 4-Bromobenzoic Acid rsc.orgchemicalbook.com | 128 - 133 | ~166.5 |
| 4-((2-hydroxyethyl)thio)benzoic acid rsc.org | 127.19 - 130.15 | - |
| This compound (Predicted) | ~120 - 145 | ~165-170 |
Data is compiled from various sources and predicted values are based on analogous structures.
To unambiguously assign the proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net These methods provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, which is crucial for assigning protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space, providing information about the molecule's three-dimensional structure. ipb.pt
The application of these techniques would provide a comprehensive and unambiguous structural elucidation of this compound. researchgate.net
Vibrational Spectroscopy of Related Sulfanyl- and Bromo-Benzoic Acids
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the S-H stretch, C-Br stretch, and various aromatic C-H and C-C vibrations.
Studies on related compounds like 2-bromobenzoic acid and 2-amino-5-bromobenzoic acid have provided detailed vibrational assignments. nih.govnih.govijtsrd.comresearchgate.netconsensus.app The O-H stretching vibration of the carboxylic acid dimer typically appears as a very broad band in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong band usually found between 1680 and 1710 cm⁻¹. The sulfanyl (S-H) stretching vibration is expected to be a weak band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-Br stretching vibration usually appears in the fingerprint region, below 700 cm⁻¹.
Table 3: Characteristic FTIR Frequencies for Functional Groups in Related Benzoic Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |
| O-H (Carboxylic Acid) | Bending (in-plane) | 1395 - 1440 |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 920 - 950 |
| S-H | Stretching | 2550 - 2600 (weak) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-Br | Stretching | 500 - 700 |
Data is based on established infrared spectroscopy correlation tables and literature on similar compounds.
Raman spectroscopy provides complementary information to FTIR. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the S-H and C-C stretching vibrations of the aromatic ring are often more prominent in the Raman spectrum.
For 2-bromobenzoic acid, both FT-IR and FT-Raman spectra have been experimentally recorded and analyzed with the aid of computational calculations to assign the vibrational modes. nih.govnih.govconsensus.app Similar studies on other substituted benzoic acids have also been conducted. ijtsrd.comresearchgate.net In the case of 4-mercaptobenzoic acid, surface-enhanced Raman scattering (SERS) has been used to study its adsorption on metal surfaces, highlighting the sensitivity of Raman spectroscopy to the sulfanyl group. acs.orgresearchgate.net The C-S stretching vibration is expected in the range of 600-800 cm⁻¹, and the C-Br stretch would also be observable.
Table 4: Expected Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic C=C | Stretching | 1580 - 1610 |
| S-H | Stretching | 2550 - 2600 |
| C-S | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 700 |
| C=O (Carboxylic Acid) | Stretching | 1650 - 1680 |
Data is based on literature values for similar compounds and general Raman spectral correlations.
Attenuated Total Reflectance (ATR) Spectroscopy Applications
Attenuated Total Reflectance (ATR) spectroscopy is a versatile and widely used Fourier Transform Infrared (FTIR) sampling technique that requires minimal to no sample preparation. specac.combruker.com This method is particularly advantageous for analyzing a broad range of samples, including solids and liquids, making it a dominant method for collecting FTIR spectra. specac.combruker.com The principle of ATR involves directing an infrared (IR) beam through a crystal with a high refractive index, such as diamond, zinc selenide (B1212193) (ZnSe), or germanium (Ge). specac.comanton-paar.com The beam reflects off the internal surface of the crystal, which is in contact with the sample. specac.com This reflection creates an evanescent wave that extends a short distance into the sample, typically a few micrometers. specac.comanton-paar.com The interaction of this evanescent wave with the sample results in the attenuation of the IR beam at specific frequencies corresponding to the sample's vibrational modes, thus generating its characteristic IR spectrum. anton-paar.com
In the context of substituted benzoic acids, ATR-FTIR is a powerful tool for identifying functional groups and studying molecular interactions. For this compound, the ATR-FTIR spectrum would exhibit characteristic absorption bands. Key regions of interest include the carbonyl (C=O) stretching vibrations, typically observed between 1650 and 1850 cm⁻¹, and the O-H stretching region of the carboxylic acid, which is often broad due to hydrogen bonding. ucl.ac.uk The presence of the sulfanyl (-SH) group would introduce a stretching vibration, although it is typically weak and can be difficult to identify. The aromatic ring gives rise to several bands, including C-H stretching and C=C ring stretching vibrations.
ATR-FTIR has been successfully employed to study the transport and permeation of benzoic acid and its derivatives through membranes. researchgate.netnih.gov For instance, the technique has been used to monitor the diffusion of benzoic acid and salicylic (B10762653) acid across silicone membranes, allowing for the determination of diffusion coefficients by tracking the concentration buildup over time. researchgate.netnih.gov Absorption bands for the carboxylic acid at around 1700 cm⁻¹ and the benzoate (B1203000) anion at approximately 1555 cm⁻¹ can be observed without interference from the membrane material. researchgate.net This application demonstrates the utility of ATR-FTIR in studying the behavior of substituted benzoic acids in various environments, which could be extended to investigate the surface interactions and binding of this compound on different substrates. Furthermore, ATR-FTIR has been used to detect microbial metabolic products, such as organic acids, on mineral surfaces, highlighting its sensitivity for surface analysis. nih.gov
Mass Spectrometry (MS) of Related Sulfanylbenzoic Acids and their Derivatives
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. algimed.com For sulfanylbenzoic acids and their derivatives, MS provides invaluable information for both qualitative and quantitative analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the m/z ratio of an ion to four to six decimal places. algimed.com This high precision allows for the determination of the exact mass of a molecule and, consequently, its elemental composition. algimed.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. algimed.com
For this compound (C₇H₅BrO₂S), the theoretical exact mass can be calculated with high precision using the isotopic masses of its constituent atoms. The ability of HRMS to provide an accurate mass measurement is essential for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. algimed.com Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap to achieve high accuracy. algimed.comlodz.pl The use of an internal standard, particularly a stable isotope-labeled version of the analyte, can further enhance the accuracy and reproducibility of quantification in HRMS analysis. eag.com
Table 1: Theoretical Exact Mass of this compound
| Formula | Isotope Composition | Theoretical m/z |
|---|---|---|
| C₇H₅BrO₂S | ¹²C₇¹H₅⁷⁹Br¹⁶O₂³²S | 247.9248 |
Note: Table generated based on the molecular formula and isotopic masses. The two major isotopes of Bromine (⁷⁹Br and ⁸¹Br) result in a characteristic isotopic pattern.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically to determine the structure of a compound. eag.com In an MS/MS experiment, a precursor ion (parent ion) of a specific m/z is selected, subjected to fragmentation, and then the resulting product ions (daughter ions) are analyzed. eag.comlibretexts.org This process, often utilizing collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint of the molecule. libretexts.org
For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org In the case of this compound, the fragmentation pattern would be influenced by the bromo and sulfanyl substituents on the aromatic ring. The analysis of these fragmentation patterns is crucial for the structural confirmation of the analyte. science.gov For example, the fragmentation of salicylic acid (2-hydroxybenzoic acid) shows a characteristic loss of water (H₂O) and carbon monoxide (CO). researchgate.net Similarly, thiosalicylic acid derivatives would exhibit specific fragmentation pathways that can be elucidated through MS/MS analysis, providing insights into the connectivity of the atoms within the molecule. nist.gov The use of LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is particularly effective for analyzing complex mixtures by separating components before they enter the mass spectrometer. escholarship.org
Table 2: Potential Fragmentation Pathways for Substituted Benzoic Acids
| Precursor Ion | Fragmentation Process | Major Product Ions |
|---|---|---|
| Salicylic Acid | Neutral loss of H₂O | m/z corresponding to [M-H₂O]⁺ |
| Salicylic Acid | Neutral loss of CO | m/z corresponding to [M-CO]⁺ |
| Acetylsalicylic Acid | Neutral loss of ketene (B1206846) (C₂H₂O) | m/z corresponding to salicylic acid ion |
Note: This table provides examples of fragmentation patterns for related benzoic acid structures to infer potential pathways for this compound. libretexts.orgresearchgate.net
Electronic Absorption and Emission Spectroscopy of Related Sulfanylbenzoic Acids
Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, investigates the electronic transitions within a molecule upon interaction with light. These techniques provide valuable information about the electronic structure and photophysical properties of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. hnue.edu.vnmsu.edu The absorption of UV-Vis radiation by organic molecules is typically due to transitions involving π, n, and σ electrons. The most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn
For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene (B151609) ring. hnue.edu.vn The benzene chromophore itself exhibits three main absorption bands around 184 nm, 202 nm, and 255 nm. hnue.edu.vn The presence of substituents on the benzene ring, such as the bromo, sulfanyl, and carboxylic acid groups, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. hnue.edu.vnup.ac.za The sulfanyl group, acting as a chromophore with non-bonding electrons, can also lead to n → π* transitions. uzh.ch Studies on thiosalicylic acids have shown absorption maxima that are sensitive to solvent polarity. For example, 2-thiosalicylic acid shows an absorption maximum around 300-310 nm. acs.org The conjugation of a carbonyl group with the aromatic ring can shift both n → π* and π → π* bands to longer wavelengths. hnue.edu.vn
Table 3: Typical Electronic Transitions and Absorption Regions
| Transition Type | Typical Wavelength Range (nm) | Chromophores Involved |
|---|---|---|
| π → π* | 200 - 400 | Aromatic rings, conjugated systems |
| n → π* | 250 - 600 | Carbonyls (C=O), groups with lone pairs (e.g., -SH, -OH) |
Note: The specific absorption wavelengths for this compound would be influenced by the combination of its functional groups and the solvent used. hnue.edu.vnuzh.ch
Photoluminescence Properties and Related Spectroscopic Investigations
Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This emission, which includes fluorescence and phosphorescence, occurs as the molecule relaxes from an excited electronic state back to a lower energy state. The study of these properties is important for applications such as fluorescent probes and luminescent materials. nih.gov
Table 4: Luminescence Properties of Related Benzoic Acid Derivatives
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent/Environment | Reference |
|---|---|---|---|---|
| 2-Thiosalicylic acid | ~308 | ~355 | 1-Chlorobutane | acs.org |
| 2-Thiosalicylic acid | ~310 | ~390 | Water | acs.org |
| 4-Thiosalicylic acid | ~300 | ~320 | Ethanol | acs.org |
| 4-Thiosalicylic acid | ~300 | ~360 | Water | acs.org |
| Salicylic Acid | 254 | - | Used as luminescent dye | nih.gov |
Note: This table presents data for related compounds to illustrate the potential luminescent behavior and solvent effects that could be relevant for this compound.
X-Ray Diffraction (XRD) and Crystallographic Studies of Related Sulfanylbenzoic Acid Derivatives
A foundational analogue for understanding the structural properties of this compound is its parent compound, thiosalicylic acid (2-mercaptobenzoic acid) . nih.govwikipedia.org Crystallographic studies of thiosalicylic acid reveal the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net This creates a characteristic R2²(8) ring motif. Furthermore, these dimeric units are interconnected by S-H···S hydrogen bond chains, demonstrating the dual role of the functional groups in directing the crystal packing. researchgate.net
The influence of the substituent position is highlighted by the crystal structure of 4-mercaptobenzoic acid , an isomer of the target compound. nih.gov A published study provides detailed crystallographic data for this molecule, which also forms hydrogen-bonded dimers. nih.gov The comparison with 4-mercaptobenzoic acid allows for an appreciation of how the relative positioning of the sulfanyl and carboxyl groups affects the broader supramolecular architecture.
Another highly relevant analogue is 4-bromo-2-hydroxybenzoic acid , where the sulfanyl group is replaced by a hydroxyl group. researchgate.net A detailed crystallographic analysis of this compound shows that it also forms inversion dimers linked by O-H···O hydrogen bonds, resulting in R2²(8) loops. researchgate.net Notably, the structure also features an intramolecular O-H···O hydrogen bond and is further stabilized by short Br···Br contacts, which contribute to a one-dimensional architecture. researchgate.net This structure provides a valuable reference for the potential role of the bromine atom in forming halogen bonds in the crystal lattice of this compound.
The table below summarizes the key crystallographic data for these pertinent related compounds, offering a comparative framework for predicting the structural parameters of this compound.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 4-Mercaptobenzoic acid | C₇H₆O₂S | Triclinic | P-1 | a = 3.8630 Å, b = 6.0337 Å, c = 14.4721 Å, α = 91.302°, β = 93.062°, γ = 92.925° | nih.gov |
| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | Triclinic | P1 | a = 3.9283 Å, b = 5.9578 Å, c = 15.1246 Å, α = 92.925°, β = 90.620°, γ = 94.710° | researchgate.net |
Interactive Data Table: Click on the headers to sort the data.
It is also pertinent to consider the crystal structure of 2,2′-dithiodibenzoic acid , which is the oxidation product of thiosalicylic acid. iucr.org Studies on this molecule and its co-crystals show that the supramolecular assembly is often still dominated by the carboxylic acid hydrogen-bonding synthons. iucr.org The tendency of mercaptobenzoic acids to oxidize to their corresponding disulfides during crystallization is a noted challenge in obtaining single crystals of the thiol-containing species. iucr.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Sulfanylbenzoic Acid
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure.researchgate.net
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the molecular geometry and electronic structure of organic compounds. imist.ma By calculating the electron density of a system, DFT methods can accurately predict a molecule's three-dimensional arrangement and the distribution of its electrons, which are fundamental to understanding its chemical behavior.
Optimized Molecular Structures and Conformations
Computational studies utilizing DFT can determine the most stable three-dimensional arrangement of atoms in the 4-Bromo-2-sulfanylbenzoic acid molecule. These calculations explore various possible conformations by rotating the carboxyl and sulfanyl (B85325) groups relative to the benzene (B151609) ring to identify the geometry with the lowest energy, which corresponds to the most stable structure. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoic acid moiety and the orientation of the sulfanyl group are key conformational features that can be elucidated.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps.researchgate.netimist.ma
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. imist.ma The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. researchgate.net A larger energy gap suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich sulfanyl group and the aromatic ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid group. DFT calculations provide the energies of these orbitals and the resulting energy gap, offering insights into the molecule's electronic transitions and charge transfer possibilities. imist.ma
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Compound, 3-bromo-2-hydroxypyridine
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.785 |
| ELUMO | -0.682 |
| Energy Gap (ΔE) | 6.103 |
This data is for a related compound and serves as an illustrative example of the types of values obtained from DFT calculations. The HOMO→LUMO transition suggests a transfer of electron density to the pyridine (B92270) ring and the oxygen atom. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. imist.ma It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions with intermediate or near-zero potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the sulfanyl group, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.net The aromatic ring would exhibit a more neutral potential. researchgate.net
Prediction of Spectroscopic Properties through Quantum Chemical Calculations.researchgate.netimist.maresearchgate.net
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, these methods can aid in the identification and characterization of compounds, often providing a level of detail that complements experimental data.
Simulated IR and Raman Spectra
Theoretical calculations can generate simulated infrared (IR) and Raman spectra for this compound. imist.ma These simulations are based on the calculated vibrational frequencies of the molecule's various bonds. nih.gov Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of C-H, C=C, C=O, O-H, and S-H bonds. By comparing the calculated spectra with experimentally obtained spectra, researchers can confidently assign the observed vibrational bands to their corresponding molecular motions. nih.gov This comparison helps to confirm the molecule's structure and provides a deeper understanding of its vibrational properties. researchgate.net
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. nih.gov Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. walisongo.ac.id These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. The accuracy of these predictions has significantly improved with the development of sophisticated computational models, including those that account for solvent effects. liverpool.ac.uk Comparing the predicted chemical shifts with experimental NMR data is a powerful way to validate the proposed structure of the molecule and to assign specific resonances to individual protons and carbon atoms. walisongo.ac.id
Reactivity Descriptors and Mechanistic Insights from Theoretical Calculations
DFT-based calculations are instrumental in elucidating the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the gap between them are fundamental to a set of parameters known as global and local reactivity descriptors, which help predict how the molecule will interact with other chemical species. researchgate.netresearchgate.net
Ionization Energy (I) : Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron.
Electron Affinity (A) : Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it signifies the energy released when an electron is added.
Global Hardness (η) : Calculated as (I - A) / 2, it measures the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity. researchgate.net
Global Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. High softness suggests high reactivity. researchgate.net
Electrophilicity Index (ω) : Calculated as μ² / (2η), this descriptor quantifies the ability of a molecule to accept electrons. researchgate.net
Theoretical studies on the closely related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, calculated using the B3LYP/6-311++G(d,p) level of theory, provide valuable insight into the expected values for these descriptors. researchgate.netbanglajol.info
Calculated Global Reactivity Descriptors for a Related Benzoic Acid Derivative
Data derived from theoretical calculations on 4-bromo-3-(methoxymethoxy) benzoic acid in the gas phase. researchgate.netbanglajol.info
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.72 |
| LUMO Energy | ELUMO | -1.74 |
| Energy Gap | ΔE | 4.98 |
| Ionization Energy | I | 6.72 |
| Electron Affinity | A | 1.74 |
| Global Hardness | η | 2.49 |
| Global Softness | S | 0.40 |
| Electronegativity | χ | 4.23 |
| Chemical Potential | μ | -4.23 |
| Electrophilicity Index | ω | 3.59 |
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. researchgate.netresearchgate.net The Fukui function, f(r), is a primary local descriptor derived from the change in electron density when an electron is added to or removed from the system. scm.comfaccts.de
The condensed Fukui functions simplify this by assigning values to each atom (k) in the molecule:
For nucleophilic attack (fk+) : The function identifies sites susceptible to attack by a nucleophile. scm.com
For electrophilic attack (fk-) : The function indicates sites likely to be attacked by an electrophile. scm.com
For radical attack (fk0) : This function averages the nucleophilic and electrophilic attack values.
Calculations on related structures like 4-bromo-3-(methoxymethoxy) benzoic acid and 2-mercaptobenzoic acid have been used to determine these reactive sites. researchgate.netresearchgate.net For instance, in 4-bromo-3-(methoxymethoxy) benzoic acid, analysis of the condensed Fukui functions helps identify which atoms are the most reactive centers for different types of chemical reactions. researchgate.net
Condensed Fukui Functions for Selected Atoms of a Related Benzoic Acid Derivative
Data derived from theoretical calculations on 4-bromo-3-(methoxymethoxy) benzoic acid, indicating the most probable sites for chemical attack. researchgate.net
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
|---|---|---|
| C1 | 0.081 | 0.016 |
| C2 | 0.076 | 0.143 |
| C5 | 0.148 | 0.019 |
| C7 (Carboxyl Carbon) | 0.075 | 0.009 |
| O8 (Carbonyl Oxygen) | 0.091 | 0.013 |
| O9 (Hydroxyl Oxygen) | 0.051 | 0.103 |
| Br11 | 0.021 | 0.165 |
Chemical reactions are typically conducted in a solvent, which can significantly influence molecular properties and reactivity. wikipedia.org Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects by placing the solute molecule in a cavity within a continuous dielectric medium that represents the solvent. mdpi.comgaussian.com This approach allows for the calculation of molecular properties in different solvent environments. nih.gov
A study on 4-bromo-3-(methoxymethoxy) benzoic acid demonstrated that solvation alters the values of reactivity descriptors. researchgate.net Generally, as the polarity of the solvent increases, the HOMO-LUMO energy gap tends to decrease, leading to an increase in softness and a decrease in hardness. banglajol.info This indicates that the molecule becomes more reactive in polar solvents. The dipole moment is also observed to increase with the dielectric constant of the solvent, suggesting stronger solute-solvent interactions. researchgate.net
Solvent Effects on Reactivity Descriptors for a Related Benzoic Acid Derivative
Comparison of calculated parameters in the gas phase and in water using the PCM model for 4-bromo-3-(methoxymethoxy) benzoic acid. researchgate.net
| Parameter | Gas Phase | Water |
|---|---|---|
| Energy Gap (ΔE) (eV) | 4.98 | 4.86 |
| Hardness (η) (eV) | 2.49 | 2.43 |
| Softness (S) (eV-1) | 0.40 | 0.41 |
| Electrophilicity Index (ω) (eV) | 3.59 | 4.69 |
| Dipole Moment (Debye) | 2.09 | 3.13 |
Non-Linear Optical (NLO) Properties of Related Compounds: Theoretical Evaluations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in telecommunications, optical switching, and data storage. alrasheedcol.edu.iqmdpi.com Theoretical calculations are essential for predicting the NLO properties of molecules, which are quantified by parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. plos.org Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. mdpi.com
While direct theoretical evaluations of the NLO properties for this compound are not widely reported, studies on related substituted benzoic acid derivatives provide significant insights. mdpi.comaip.org The presence of donor and acceptor groups, as well as π-conjugated systems, can enhance NLO responses. alrasheedcol.edu.iq For instance, computational studies on aminomethylbenzoic acid derivatives and other substituted benzohydrazides using DFT methods have predicted their NLO properties. mdpi.comaip.org A smaller HOMO-LUMO energy gap is often associated with higher polarizability and, consequently, a more significant NLO response. nih.gov Comparing the calculated hyperpolarizability values of these related compounds against a reference material like urea (B33335) is a common practice to gauge their potential. alrasheedcol.edu.iq
Calculated NLO Properties of Related Benzoic Acid Derivatives
Theoretical NLO parameters for various substituted benzoic acid derivatives, calculated using DFT methods. These values indicate the potential for NLO applications.
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |
|---|---|---|---|---|---|
| 2-ammonio-5-methylcarboxybenzene perchlorate | M062X/6-311++G(d,p) | 15.77 | 1.67 x 10-23 | 3.20 x 10-30 | mdpi.com |
| 4-(ammoniomethyl)carboxybenzene nitrate | M062X/6-311++G(d,p) | 1.64 | 1.64 x 10-23 | 1.39 x 10-30 | mdpi.com |
| 2-bromobenzoic hydrazide | B3LYP/6-311++G(d,p) | 3.78 | 1.60 x 10-23 | 1.08 x 10-30 | aip.org |
| 4-bromobenzoic hydrazide | B3LYP/6-311++G(d,p) | 3.80 | 1.61 x 10-23 | 0.56 x 10-30 | aip.org |
| Benzoic Acid | HF/6-311++G(2d,2p) | 2.88 | 1.30 x 10-23 | 0.17 x 10-30 | alrasheedcol.edu.iq |
Applications of 4 Bromo 2 Sulfanylbenzoic Acid in Catalysis
4-Bromo-2-sulfanylbenzoic Acid as a Ligand or Precursor in Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Molecules like this compound are of interest primarily for their potential to act as ligands that can coordinate to a metal center, thereby modifying its catalytic activity, selectivity, and stability.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. The efficacy of this reaction is highly dependent on the ligand coordinated to the palladium center.
While specific studies detailing the use of this compound as a ligand in Suzuki-Miyaura reactions are not extensively documented, its functional groups suggest a strong potential for this application. The sulfanyl (B85325) (thiol) and carboxylic acid moieties can act as bidentate or monodentate ligands, binding to the palladium atom and influencing the catalytic cycle. The electron-withdrawing nature of the bromo substituent can also modulate the electron density at the metal center, impacting the efficiency of key steps like oxidative addition and reductive elimination.
The design of ligands is crucial for achieving high yields and selectivity in cross-coupling reactions, especially with challenging substrates like sterically hindered aryl chlorides. Ligands containing sulfur donors are known to form stable complexes with palladium and can facilitate challenging catalytic transformations.
Table 1: Common Ligand Classes in Palladium-Catalyzed Cross-Coupling
| Ligand Type | Example Ligand | Key Features |
|---|---|---|
| Phosphines | SPhos | Bulky, electron-rich, promotes high catalyst activity. ru.nl |
| N-Heterocyclic Carbenes (NHCs) | NHC-Pd(II)-Mp complexes | Strong σ-donors, form robust catalysts. |
Derivatives of this compound serve as versatile intermediates in a variety of transition-metal-catalyzed processes beyond Suzuki coupling. The bromo- and carboxylic acid groups are active sites for numerous chemical transformations.
For instance, bromo-benzoic acid derivatives are utilized in:
Friedel-Crafts Acylation and Cross-Coupling Reactions: These compounds can undergo acylation and subsequent cross-coupling reactions to synthesize more complex molecules.
Synthesis of Heterocycles: They are precursors for creating isoindolinone and isoquinolone derivatives through esterification, bromination, and coupling reactions.
C-H Activation/Annulation: Benzoic acids are widely used in transition-metal-catalyzed C-H activation and annulation reactions to construct various benzo-fused heterocyclic compounds. nih.gov
A patent describes a method where 4-bromo-2-methylbenzoic acid is first esterified and then undergoes a palladium-catalyzed reaction with potassium vinylfluoroborate as a key step in synthesizing a more complex molecule. mdpi.com These examples highlight how the core structure of bromo-benzoic acids is a valuable scaffold in synthetic chemistry enabled by transition metal catalysis.
Role of this compound in Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers significant advantages, most notably the ease of catalyst separation and recycling.
A key strategy in heterogeneous catalysis is the immobilization of a catalytically active species onto a solid support. For compounds like this compound, the carboxylic acid and sulfanyl groups are ideal for anchoring the molecule onto a support material.
A particularly innovative approach involves the use of magnetic nanoparticles as the support, creating magnetically recoverable catalysts. researchgate.net Research on related compounds, such as salicylic (B10762653) acid and 3-amino-4-mercaptobenzoic acid, demonstrates this principle effectively.
Synthesis: Iron oxide (Fe₃O₄) magnetic nanoparticles are synthesized, often via a co-precipitation method.
Functionalization: The nanoparticles are coated with a layer of a ligand, such as salicylic acid or a mercaptobenzoic acid derivative. acs.orgdntb.gov.ua This coating creates a functionalized surface that can chelate a catalytically active metal ion or act as the catalyst itself.
Application: The resulting magnetic nanocatalyst is used in a reaction mixture.
Recovery and Reuse: After the reaction, the catalyst can be easily and efficiently separated from the product mixture using an external magnet. acs.org
This method combines the high surface area of nanoparticles with the practical advantage of magnetic separation, leading to excellent catalyst reusability. dntb.gov.ua Studies have shown that such catalysts can be reused for multiple cycles (often 5 to 8 times) with only a negligible loss of catalytic activity. acs.org
Table 2: Reusability of a Magnetite-Supported Salicylic Acid (Fe₃O₄@SA) Catalyst
| Catalytic Cycle | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 90 |
Data is illustrative based on findings for related magnetically recoverable catalysts which show minimal loss of activity over several cycles. acs.orgdntb.gov.ua
Mechanism of Catalytic Action and Catalyst Regeneration Studies
Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the rational design of new catalysts.
For palladium-catalyzed cross-coupling reactions, the generally accepted catalytic cycle involves three main steps:
Oxidative Addition: The aryl halide (e.g., a molecule containing the C-Br bond) reacts with the active Pd(0) catalyst, breaking the C-Br bond and forming an Ar-Pd(II)-X species. chemrxiv.org
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The ligand (such as one derived from this compound) remains coordinated to the palladium throughout this cycle, influencing the rates and efficiencies of each step.
Catalyst regeneration is a critical aspect of sustainable chemistry. In homogeneous catalysis, regeneration can be complex. However, in heterogeneous catalysis, the physical separation of the catalyst from the reaction medium is the cornerstone of its regeneration and reuse. As discussed in section 5.2.1, magnetically recoverable catalysts offer a highly efficient method for regeneration. The catalyst is simply removed with a magnet, washed, and can be added to a new batch of reactants. The high stability of the ligands immobilized on the nanoparticle surface ensures that the catalyst retains its activity over many cycles. acs.org
Applications of 4 Bromo 2 Sulfanylbenzoic Acid in Materials Science
Incorporation into Polymer Systems (as derivative or building block)
The presence of three distinct functional groups—a carboxylic acid, a sulfanyl (B85325) group, and a bromo group—on the aromatic ring of 4-bromo-2-sulfanylbenzoic acid makes it a valuable building block for the synthesis of novel polymers. These groups offer multiple pathways for polymerization and functionalization, allowing for the creation of polymeric materials with a wide range of properties and applications.
While direct polymerization of this compound is not extensively documented in publicly available research, its structure lends itself to several polymerization strategies. The carboxylic acid and sulfanyl groups can participate in condensation polymerizations to form polyesters, polyamides, or polythioesters. For instance, the formation of poly(thioether-ester)s can be achieved through reactions involving mercaptobenzoic acid derivatives. The thiol-ene click polymerization is a notable method for producing such polymers from monomers containing thiol and alkene groups nih.govnih.govrsc.orgresearchgate.net. This suggests that a derivative of this compound, modified to contain an alkene group, could serve as a monomer in these types of polymerizations.
The bromine atom on the aromatic ring provides a site for cross-coupling reactions, which are instrumental in the synthesis of conjugated polymers. Techniques like Suzuki or Stille coupling, which are used for synthesizing thiophene-containing polymers from bromo-functionalized monomers, could potentially be adapted for polymers incorporating this compound derivatives nih.govnih.govrsc.orgacs.org. This approach would allow for the integration of the unique properties of the sulfanylbenzoic acid moiety into the main chain of a conjugated polymer.
The functional groups of this compound offer significant opportunities for tuning the properties of polymers. Post-polymerization modification is a powerful strategy for introducing new functionalities into a polymer backbone. For polymers synthesized to retain the bromo- or sulfanyl- groups as pendant moieties, these can be further reacted to alter the polymer's physical and chemical characteristics.
The bromo group, for example, can be a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions after the initial polymer is formed mdpi.com. This allows for the grafting of various side chains onto the polymer, which can influence properties such as solubility, thermal stability, and optical behavior researchgate.net. Similarly, the sulfanyl group is reactive and can be used to attach other molecules or nanoparticles, or to form disulfide crosslinks, which would impact the mechanical properties and processability of the material. The functionalization of polymers through such "click" chemistry reactions is a well-established method for creating materials with tailored functionalities acs.org.
Below is a table summarizing potential polymerization and functionalization strategies for this compound.
| Strategy | Reactive Group(s) | Potential Polymer Type | Method for Tuning Properties |
| Polymerization | Carboxylic acid, Sulfanyl | Poly(ester-thioether) | Co-polymerization with other monomers |
| Bromo group | Conjugated Polymers | Suzuki or Stille cross-coupling | |
| Functionalization | Bromo group | Post-polymerization modification | Nucleophilic substitution, Cross-coupling |
| Sulfanyl group | Post-polymerization modification | Thiol-ene "click" chemistry, Disulfide crosslinking |
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing Sulfanylbenzoic Acids
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF rsc.orgresearchgate.netsemanticscholar.orgbohrium.com. Sulfanylbenzoic acids, including this compound, are attractive candidates for use as linkers due to their ability to coordinate with metal centers through the carboxylate group while presenting additional functionality (the sulfanyl and bromo groups) within the pores of the framework.
In the synthesis of MOFs, this compound can act as a multitopic linker. The carboxylate group readily coordinates with a variety of metal ions to form the primary framework structure. The sulfanyl and bromo groups can either remain as pendant groups within the pores or, in some cases, the soft sulfur atom of the sulfanyl group can also interact with certain metal centers, leading to more complex coordination environments rsc.orgacs.org. The presence of both a hard carboxylate and a soft thiol donor site makes this linker interesting for constructing MOFs with specific metal-binding preferences.
The synthesis of thiol and thioether-based MOFs is an active area of research, with methods including direct synthesis from thiol-containing linkers and post-synthetic modification to introduce thiol groups rsc.orgresearchgate.netcityu.edu.hkresearchgate.net. These approaches allow for the creation of MOFs with tailored functionalities stemming from the sulfur-containing groups.
The functional groups on the this compound linker provide powerful tools for tuning the properties of MOFs. The sulfanyl group within the pores can be chemically modified after the MOF has been synthesized, a technique known as post-synthetic modification (PSM) rsc.orgnih.govnih.govsemanticscholar.orgosti.govwuttkescience.comekb.egnih.govrsc.org. This allows for the introduction of new chemical functionalities that might not be stable under the initial MOF synthesis conditions. For example, the thiol group can be used to anchor catalytic metal nanoparticles or other active species.
The bromo group also offers a handle for PSM, enabling reactions such as palladium-catalyzed cross-coupling to introduce new organic moieties. This functionalization can alter the pore environment, affecting the MOF's adsorption selectivity, catalytic activity, and sensing capabilities rsc.orgacs.org. The ability to precisely place these functional groups within a crystalline framework is a key advantage of MOF chemistry.
MOFs and their derivatives are promising materials for energy storage applications, particularly as electrodes in supercapacitors, due to their high surface area and tunable porous structures rsc.orgresearchgate.netmdpi.comresearchwithrutgers.commdpi.comrsc.orgmdpi.comresearchwithnj.com. The electrochemical performance of MOFs can be enhanced by the choice of metal nodes and the functionalization of the organic linkers.
The incorporation of sulfur-containing linkers, such as this compound, can be particularly advantageous for supercapacitor applications. The sulfur atoms can enhance the electrical conductivity of the MOF, which is often a limiting factor in their performance researchgate.netnih.gov. Furthermore, the sulfanyl groups can act as redox-active sites, contributing to the pseudocapacitance of the electrode material and thereby increasing its energy storage capacity. The porous structure of the MOF facilitates rapid ion transport, which is essential for high power density. While pristine MOFs often have low conductivity, they can be composited with conductive materials to improve their performance as supercapacitor electrodes mdpi.comrsc.org.
The table below summarizes the potential roles of this compound's functional groups in MOF-based supercapacitors.
| Functional Group | Role in MOF Structure | Potential Contribution to Supercapacitor Performance |
| Carboxylic Acid | Primary coordinating group for MOF assembly | Forms the stable, porous framework |
| Sulfanyl Group | Pendant group within pores; potential secondary coordination | Enhances electrical conductivity; provides redox-active sites for pseudocapacitance |
| Bromo Group | Pendant group for functionalization | Allows for post-synthetic modification to further tune electrochemical properties |
Advanced Electronic and Optoelectronic Materials (via related compounds)
Derivatives and compounds structurally related to this compound are instrumental in the development of advanced electronic and optoelectronic materials. The presence of the thiol group offers a strong anchoring point to metal surfaces, while the carboxylic acid and aromatic ring can be modified to tune the electronic properties of the molecule.
Organic Semiconductors and Light-Emitting Diodes (LEDs)
While direct applications of this compound in organic semiconductors are not extensively documented, related organoboron compounds and benzoic acid derivatives have shown significant promise in Organic Light-Emitting Diodes (OLEDs).
Three-coordinated and four-coordinate organoboron compounds are particularly noteworthy for their application in OLEDs. rsc.orgnih.gov These materials exhibit bright luminescence, high thermal and chemical stability, and high carrier mobility. rsc.orgrsc.org The introduction of boron into organic molecules can impart unique photoelectric properties. magtech.com.cn Specifically, four-coordinate organoboron compounds with rigid π-conjugated structures are intensely luminescent and can be applied in various optoelectronics, including OLEDs. nih.govrsc.org These compounds can function as emitters and electron transporters, with some exhibiting thermally activated delayed fluorescence (TADF). magtech.com.cn The progress in designing these boron-containing materials has led to high-performance emitters for OLEDs, achieving high external quantum efficiency and full-color emission. rsc.org
Furthermore, benzoic acid has been used to treat conducting polymer electrodes in flexible OLEDs. nih.govnih.gov Treatment of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) electrodes with benzoic acid significantly enhanced their conductivity. nih.govresearchgate.net This enhancement is attributed to an increase in the aggregation of the conductive PEDOT core. nih.gov OLEDs fabricated with these treated electrodes demonstrated lower operating voltages and higher maximum luminance compared to those treated with other substances like dimethyl sulfoxide or methanol. nih.govresearchgate.net
Table 1: Performance of OLEDs with Benzoic Acid-Treated PEDOT:PSS Electrodes
| Treatment | Operating Voltage (at 1000 cd/m²) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) |
|---|---|---|---|
| Benzoic Acid | 5.9 V nih.gov | 24,400 nih.govresearchgate.net | 25.3 nih.gov |
| Dimethyl Sulfoxide (DMSO) | Lower performance than Benzoic Acid nih.gov | Lower performance than Benzoic Acid researchgate.net | 20.9 nih.gov |
| Methanol | Lower performance than Benzoic Acid nih.gov | Lower performance than Benzoic Acid researchgate.net | 18.8 nih.gov |
This table summarizes the improved performance metrics of Organic Light-Emitting Devices (OLEDs) when using a PEDOT:PSS electrode treated with benzoic acid compared to other treatments and a standard ITO electrode.
Photovoltaic Applications and Solar Cell Development
In the realm of solar energy, derivatives of benzoic acid and thiol-functionalized compounds play a crucial role as interfacial modifiers and performance enhancers in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).
In DSSCs, benzoic acid derivatives have been studied as photosensitizers. Research on monoazo dye molecules containing benzoic acid moieties found a relationship between the molecular structure and photovoltaic performance, where a lower HOMO-LUMO energy gap leads to a higher short-circuit current density. tubitak.gov.trresearchgate.net Additionally, modifying titanium dioxide (TiO2) nanorod electrodes with benzoic acid in DSSCs resulted in a power conversion efficiency of 6.37%, which is higher than that of cells based on standard P25 TiO2 (5.1%). repec.org This improvement is linked to the enhanced hydrophilicity of the TiO2 nanorods, leading to increased short-circuit current density and a higher open-circuit voltage. repec.org
In the context of perovskite solar cells, thiols and benzoic acid have been used to passivate defects and inhibit ion migration, thereby improving efficiency and stability. nih.govrsc.org The deprotonated form of thiol, thiolate, shows a distinct binding capability to iodine vacancies on the surface of perovskite nanocrystals, leading to comprehensive passivation of surface defects. osti.gov This results in solar cells with excellent power conversion efficiency and improved longevity. osti.gov The use of thiol-containing compounds as interfacial modifiers between the perovskite layer and charge transport layers can facilitate electron transfer and improve the morphology of the perovskite crystal, boosting performance. semanticscholar.org Similarly, introducing benzoic acid as an additive to the perovskite solution can induce the growth of large perovskite grains, reduce defects, and inhibit ion migration, which greatly enhances both efficiency and stability. nih.govrsc.org
Table 2: Effect of Benzoic Acid Additive on Perovskite Solar Cell (PSC) Performance
| Device Type | Power Conversion Efficiency (PCE) | Stability (after 30 days at 35% RH) |
|---|---|---|
| Control PSC (without BA) | 15.42% nih.gov | Retained 75% of initial PCE nih.gov |
This table illustrates the significant improvement in both the efficiency and stability of Perovskite Solar Cells (PSCs) with the inclusion of a benzoic acid additive.
Surface Engineering and Functionalization of Materials (e.g., electrochemical modification)
The dual functionality of molecules like this compound, featuring a thiol group and a carboxylic acid group, makes them highly effective for surface engineering. The thiol group provides a robust mechanism for anchoring the molecule to metal surfaces, particularly gold and silver, forming well-ordered self-assembled monolayers (SAMs). conicet.gov.arfrontiersin.org
The strong affinity of the thiol group for gold surfaces is a well-established principle for surface functionalization. frontiersin.orgnih.gov This interaction leads to the formation of a covalent Au-S bond, which is the basis for creating stable SAMs. frontiersin.org These monolayers can be formed by simply immersing a clean gold or silver substrate into a solution containing the thiol compound. conicet.gov.aracs.org Studies on the related 4-mercaptobenzoic acid (MBA) on gold (Au(111)) and silver (Ag(111)) surfaces show that the molecules adsorb via a thiolate bond, arranging into ordered lattices. conicet.gov.aracs.orgresearchgate.net
Once the monolayer is formed, the exposed carboxylic acid groups modify the surface properties. This functionalized surface can then be used for a variety of applications, such as controlling the orientation of immobilized enzymes or serving as a platform for biosensors. researchgate.net The terminal groups of the SAM dictate the interfacial properties, allowing for precise control over the surface chemistry. For example, the reactivity of a glassy carbon electrode was modified by grafting 4-bromophenyl groups onto its surface. researchgate.net The ability to form these organized molecular layers is critical for applications in nanoscience and nanotechnology, enabling the tuning of electronic properties at interfaces and the construction of complex molecular architectures on solid supports. conicet.gov.ar
Table 3: Lattices Formed by 4-Mercaptobenzoic Acid (MBA) on Metal Surfaces
| Substrate | Lattice Structure | Surface Coverage (θ) |
|---|---|---|
| Au(111) | (√3×4) acs.orgresearchgate.net | 0.25 acs.orgresearchgate.net |
This table details the specific, well-ordered lattice structures formed by the self-assembly of 4-mercaptobenzoic acid, a related compound, on gold and silver single-crystal surfaces.
Applications of 4 Bromo 2 Sulfanylbenzoic Acid in Medicinal Chemistry and Biological Sciences
4-Bromo-2-sulfanylbenzoic Acid as a Synthetic Building Block for Biologically Active Molecules
The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential biological activities. The thiol (-SH) and carboxylic acid (-COOH) groups, along with the bromine atom at the 4-position, offer opportunities for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
The quest for novel anticancer agents is a significant driver of research in medicinal chemistry. The structural motifs present in this compound are found in various compounds with demonstrated anticancer properties. For instance, quinazolinone derivatives, which can be synthesized from precursors like 2-aminobenzoic acid, have shown moderate to good anti-breast cancer activity. A series of benzoic acid substituted quinazolinones were synthesized and tested against the MCF-7 breast cancer cell line, with some compounds showing notable activity . This suggests that this compound could serve as a precursor for novel quinazolinone-based anticancer agents.
Furthermore, bromophenols and their derivatives have been investigated for their antioxidant and anticancer potential mdpi.com. The synthesis of methylated and acetylated derivatives of natural bromophenols has yielded compounds that can induce apoptosis in leukemia cells mdpi.com. This highlights the potential of the bromo-substituted phenyl ring in designing new anticancer molecules.
Additionally, thiazole derivatives have demonstrated anticancer efficacy. For example, 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown activity against HCT-116 and MCF-7 carcinoma cell lines rsc.org. The synthesis of such heterocyclic systems could potentially be adapted to incorporate the this compound scaffold.
The following table summarizes the anticancer activities of some compounds structurally related to derivatives of this compound.
| Compound Class | Example Compound/Derivative | Cancer Cell Line(s) | Observed Activity |
| Quinazolinones | Benzoic acid substituted quinazolinone | MCF-7 (Breast Cancer) | Moderate to good anti-breast cancer activity |
| Bromophenols | (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Inhibition of viability and induction of apoptosis mdpi.com |
| Thiazoles | 4-cyanophenyl-2-hydrazinylthiazoles | HCT-116 (Colorectal), MCF-7 (Breast) | Growth inhibition and cytotoxicity rsc.org |
| 2-Mercaptobenzoxazoles | Substituted 2-mercaptobenzoxazole derivatives | HepG2, MCF-7, MDA-MB-231, HeLa | Potent antiproliferative activity nih.gov |
| Robustic Acid Derivatives | 4-O-(4-Bromo-2-fluorobenzoyl) robustic acid | HL-60, A-549, SMMC-7721, HepG2, Hela | Potent in-vitro cytotoxicity mdpi.com |
Beyond anticancer agents, this compound can serve as an intermediate in the synthesis of a variety of other pharmaceutical compounds. The reactivity of the thiol and carboxylic acid groups allows for the creation of esters, amides, and thioethers, which are common functionalities in drug molecules.
For instance, benzoic acid derivatives are known to exhibit a wide range of pharmacological activities. Studies on benzoic acid derivatives from plant origins have shown their potential in managing conditions like sickle cell disease iomcworld.com. The structural features of these derivatives are crucial for their bioactivity, suggesting that novel derivatives of this compound could be designed to target similar pathways.
Moreover, the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been explored for their antimicrobial properties. These compounds, which incorporate a brominated phenyl ring, have shown potential for developing novel antimicrobial agents, particularly against Gram-positive pathogens mdpi.com. This indicates that the 4-bromophenyl moiety, a key feature of this compound, can be a valuable component in the design of new antibiotics.
Investigations into Molecular Mechanisms of Action of Related Compounds
Understanding the molecular mechanisms of action is crucial for the rational design and development of new drugs. While specific studies on this compound derivatives are scarce, research on related compounds provides insights into potential biological targets and pathways.
The biological activity of a compound is often initiated by its binding to a specific molecular target, such as an enzyme or a receptor. For derivatives of this compound, potential targets can be inferred from studies on analogous structures.
For example, docking studies of benzoic acid substituted quinazolinones have been performed to understand their anticancer activity . These studies help in identifying the binding modes of the compounds within the active sites of their target proteins, providing a basis for designing more potent inhibitors.
Similarly, molecular docking simulations have been used to predict the ligand-protein interactions of 2-mercaptobenzoxazole derivatives with protein kinases like EGFR, HER2, and VEGFR2, which are important targets in cancer therapy nih.gov. These computational approaches can be instrumental in identifying potential targets for novel derivatives of this compound.
Many therapeutic agents exert their effects by modulating the activity of specific enzymes or signaling pathways. Derivatives of compounds structurally similar to this compound have been shown to inhibit various enzymes.
For instance, certain 2-mercaptobenzoxazole derivatives have been found to be potent inhibitors of multiple protein kinases, including EGFR, HER2, and VEGFR2 nih.gov. Inhibition of these kinases can disrupt cancer cell signaling and proliferation. Furthermore, some of these compounds have been shown to induce caspase-dependent apoptosis and cell cycle arrest nih.gov.
The following table provides examples of enzymes and pathways modulated by compounds related to this compound derivatives.
| Compound Class | Target Enzyme/Pathway | Biological Effect |
| 2-Mercaptobenzoxazole Derivatives | EGFR, HER2, VEGFR2, CDK2 | Anticancer (inhibition of proliferation, induction of apoptosis) nih.gov |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Bacterial enzymes | Antimicrobial activity mdpi.com |
| Benzoic Acid Derivatives | Hemoglobin | Anti-sickling properties iomcworld.com |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features required for potency and selectivity.
For benzoic acid derivatives, SAR studies have revealed important features for their biological activities. For example, in the context of anti-sickling agents, both hydrophilic substituents on the phenyl ring and the phenyl core itself are considered crucial for potent activity researchgate.net. The design of disubstituted benzoic acid derivatives has involved molecular modeling to strategically position functional groups to interact with polar amino acid residues near the mutation site in sickle hemoglobin iomcworld.com.
In the development of antimicrobial agents, the lipophilic character of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, influenced by the bromine atom, appears to correlate with their antimicrobial effect mdpi.com. This suggests that the bromo substitution in this compound could be a key determinant of the biological activity of its derivatives.
The following table outlines key SAR findings for related benzoic acid derivatives.
| Compound Class | Structural Feature | Impact on Biological Activity |
| Benzoic Acid Derivatives (Anti-sickling) | Hydrophilic substituents on the phenyl ring | Facilitates interaction with polar amino acid residues iomcworld.com |
| Benzoic Acid Derivatives (Anti-sickling) | Phenyl core | Important for potent activity researchgate.net |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Bromine substitution (increased lipophilicity) | Potentially improved antimicrobial effect mdpi.com |
Advanced Biological Screening Methodologies
The exploration of the therapeutic potential of this compound and its derivatives is greatly enhanced by the application of advanced biological screening methodologies. These techniques, including high-throughput screening (HTS), fragment-based drug discovery (FBDD), and in silico computational screening, offer powerful platforms for the rapid and efficient identification of novel bioactive compounds and the elucidation of their biological targets. While specific screening data for this compound is not extensively documented in publicly available literature, the principles of these methodologies can be illustrated through their application to structurally related compounds, such as substituted benzoic acids, brominated aromatics, and thiobenzoic acid derivatives.
High-Throughput Screening (HTS)
High-throughput screening involves the automated testing of large libraries of chemical compounds against a specific biological target. nih.gov This method is instrumental in identifying "hit" compounds that modulate the activity of a target protein, which can then be optimized through medicinal chemistry. For a compound like this compound, HTS could be employed to screen for its activity against a wide array of enzymes or receptors.
For instance, HTS campaigns have been successfully used to identify inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes where compounds with a benzoic acid scaffold have shown activity. nih.govnih.gov A typical HTS protocol for a PTP would involve a fluorescence-based enzymatic assay in a microplate format to rapidly assess the inhibitory potential of thousands of compounds. drugtargetreview.com Similarly, HTS has been applied to discover inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.govhelsinki.fi Given the structural features of this compound, it could be a candidate for inclusion in HTS libraries targeting such enzymes.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is an alternative approach that screens smaller, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. frontiersin.org The structural information from these fragment-target complexes is then used to grow or link the fragments into more potent lead compounds. The benzoic acid and bromophenyl motifs present in this compound make it and its derivatives interesting candidates for FBDD.
Notably, the inclusion of a bromine atom is particularly advantageous in FBDD campaigns that use X-ray crystallography for hit identification. The bromine atom provides a strong anomalous scattering signal, which aids in the unambiguous determination of the fragment's position and orientation within the protein's binding site. nih.govlifechemicals.com A crystallographic screening of a library of 68 brominated fragments against HIV-1 protease successfully identified novel hits, demonstrating the utility of this approach. nih.gov One of the identified hits was 3-bromo-2,6-dimethoxybenzoic acid, a compound that shares the brominated benzoic acid scaffold. nih.gov
Computational and In Silico Screening
Computational, or in silico, screening methods use computer modeling to predict the binding affinity of a compound to a target protein. These techniques, such as molecular docking and virtual screening, are cost-effective ways to prioritize compounds for experimental testing.
Molecular docking studies have been conducted on various benzoic acid derivatives to evaluate their potential as inhibitors of enzymes like the SARS-CoV-2 main protease and Trypanosoma cruzi trans-sialidase. nih.govnih.gov In these studies, the benzoic acid scaffold served as a key feature for interaction with the enzyme's active site. For example, a virtual screening of the ZINC15 database identified several benzoic acid derivatives as potential inhibitors of trans-sialidase, with binding energies more favorable than a known inhibitor. nih.gov Similarly, in silico studies of benzoic acid derivatives from the fungus Bjerkandera adusta suggested their potential as binders to cathepsins B and L. mdpi.com These examples highlight how computational methods could be applied to predict the potential biological targets of this compound and guide further experimental validation.
The following table summarizes findings from advanced biological screening methodologies applied to compounds structurally related to this compound, illustrating the potential applications for this compound.
| Screening Method | Compound Class/Example | Biological Target | Key Findings |
| High-Throughput Screening | Substituted Benzoic Acid Derivatives | Protein Tyrosine Phosphatases (PTPs) | Identification of selective inhibitors for Striatal-Enriched Tyrosine Phosphatase (STEP). nih.gov |
| Fragment-Based Drug Discovery | Brominated Aromatic Fragments | HIV-1 Protease | Identification of novel binding fragments, including 3-bromo-2,6-dimethoxybenzoic acid, aided by the anomalous scattering of bromine. nih.gov |
| In Silico Molecular Docking | Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Prediction of binding affinity and interactions with active site residues, suggesting potential antiviral activity. nih.gov |
| Structure-Based Virtual Screening | Benzoic Acid Derivatives | Trypanosoma cruzi trans-sialidase | Identification of potential non-sugar inhibitors with promising binding energies. nih.gov |
| In Silico and Biological Evaluation | Benzoic Acid Derivatives from Bjerkandera adusta | Cathepsins B and L | Putative binders identified through in silico studies, with subsequent confirmation of cellular activity. mdpi.com |
Future Research Directions and Emerging Trends for this compound
The scientific inquiry into specialized chemical compounds continually opens new avenues for innovation across various disciplines. This compound, a molecule possessing a unique combination of a carboxylic acid, a thiol group, and a bromine atom on a benzene (B151609) ring, stands as a candidate for future exploration. The following sections delineate emerging trends and forward-looking research directions that could unlock the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-sulfanylbenzoic acid?
- Methodology : A two-step approach is commonly employed. First, introduce the sulfonyl chloride group via thionyl chloride (SOCl₂) and dimethylformamide (DMF) catalysis, as demonstrated in the synthesis of 2-bromo-4-(chlorosulfonyl)benzoyl chloride . Second, reduce the sulfonyl chloride to a sulfanyl group using sodium sulfite (Na₂SO₃) or alternative thiolating agents (e.g., H₂S) under controlled pH (7–9) in aqueous conditions. This mirrors the reduction step in synthesizing 2-bromo-4-(methylsulfonyl)benzoic acid but replaces sulfite with thiol-specific reagents .
Q. How can this compound be characterized using spectroscopic methods?
- Methodology : Confirm structure and purity via:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR for bromo (δ ~7.5–8.5 ppm for aromatic Br) and sulfanyl (-SH, δ ~1.5–3.0 ppm) signals.
- Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH, ~2500–3300 cm⁻¹), sulfanyl (-SH, ~2550–2600 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₅BrO₂S, expected m/z ≈ 248.9) .
Q. What solvents and conditions stabilize this compound during reactions?
- Methodology : Use aprotic solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl (-SH) group to sulfonyl (-SO₂H). Storage at 0–6°C in airtight containers minimizes degradation, as recommended for sulfanyl-containing analogs .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved?
- Methodology : Leverage the bromo substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, as seen in fluorene derivative synthesis . The sulfanyl group’s nucleophilicity allows selective alkylation or acylation at the 2-position. For example, react with methyl iodide in basic conditions to form 4-bromo-2-(methylsulfanyl)benzoic acid, preserving the carboxylic acid functionality .
Q. What strategies mitigate oxidation of the sulfanyl group during long-term storage or reactions?
- Methodology : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to scavenge free radicals. Store under nitrogen at low temperatures (0–6°C), as practiced for boronic acid derivatives . For reactions, use degassed solvents and avoid strong oxidizers (e.g., peroxides) .
Q. How does the sulfanyl group influence enzyme inhibition studies compared to sulfonyl analogs?
- Methodology : The sulfanyl group’s lower electronegativity enhances hydrogen bonding with enzyme active sites. In protein binding assays, compare inhibition constants (Ki) of this compound against its sulfonyl counterpart. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions, as applied in enzyme studies for related benzoic acid derivatives .
Q. What are the challenges in synthesizing this compound derivatives with chiral centers?
- Methodology : Chirality near the sulfanyl group can lead to racemization. Use asymmetric catalysis (e.g., chiral ligands in Ullmann coupling) or enzymatic resolution. For example, lipase-mediated esterification selectively modifies the carboxylic acid without affecting the sulfanyl group, as demonstrated in chiral benzoic acid syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
